molecular formula C9H7ClN2S B13250230 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine

4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine

Cat. No.: B13250230
M. Wt: 210.68 g/mol
InChI Key: XHRIXYITMLTPPX-UHFFFAOYSA-N
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Description

4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting with a thiophene derivative, one can introduce the pyrimidine ring via a condensation reaction with a suitable amidine or guanidine derivative.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the functional groups present and the reagents used.

    Cyclization and Ring-Opening Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization or ring-opening reactions, leading to the formation of new heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might introduce additional functional groups like hydroxyl or carbonyl groups.

Scientific Research Applications

4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy. The compound’s structure allows for modifications that can enhance its binding affinity and selectivity for specific kinases.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways, including cell signaling and apoptosis.

    Chemical Biology: It is employed in the development of chemical probes to investigate the function of specific proteins and enzymes.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are essential for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-phenylthieno[2,3-d]pyrimidine: Similar structure but with a phenyl group instead of a cyclopropyl group.

    4-Chloro-5-methylthieno[2,3-d]pyrimidine: Contains a methyl group at the 5-position.

    4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine: Features a 4-chlorophenyl group at the 5-position.

Uniqueness

4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces strain into the molecule, potentially enhancing its binding interactions with target proteins and affecting its pharmacokinetic properties.

Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

4-chloro-5-cyclopropylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C9H7ClN2S/c10-8-7-6(5-1-2-5)3-13-9(7)12-4-11-8/h3-5H,1-2H2

InChI Key

XHRIXYITMLTPPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC3=C2C(=NC=N3)Cl

Origin of Product

United States

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